5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine
Description
Properties
Molecular Formula |
C13H18BrNSi |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)ethynyl-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H18BrNSi/c1-13(2,3)16(4,5)9-8-12-7-6-11(14)10-15-12/h6-7,10H,1-5H3 |
InChI Key |
VVZAAXMUPHUCCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine
General Synthetic Strategy
The preparation of 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine typically involves two key stages:
- Halogenation of the pyridine ring to introduce the bromine atom at the 5-position.
- Sonogashira-type cross-coupling reaction to install the ethynyl substituent, often protected with a tert-butyl-dimethylsilyl (TBDMS) group for stability during subsequent transformations.
Detailed Synthetic Route
Step 1: Bromination of Pyridine Derivative
- Starting from 2-ethynylpyridine or a suitable pyridine precursor, selective bromination at the 5-position is achieved using brominating agents under controlled temperature conditions.
- The bromination reaction is typically performed at room temperature or slightly elevated temperatures to avoid polybromination or side reactions.
- The brominated intermediate is isolated by extraction and purified by column chromatography or recrystallization.
Step 2: Protection of Ethynyl Group with tert-Butyl-dimethylsilyl Chloride
- The ethynyl group is protected using tert-butyl-dimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
- The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
- This protection step stabilizes the ethynyl moiety during subsequent manipulations.
Step 3: Sonogashira Cross-Coupling Reaction
- The key step involves coupling the 5-bromopyridine derivative with the TBDMS-protected ethynyl reagent.
- Typical catalysts include palladium complexes such as Pd(PPh3)2Cl2 and a copper(I) co-catalyst like CuI.
- The reaction is performed under an inert atmosphere (argon or nitrogen) in solvents such as THF, DMF, or toluene.
- Bases such as triethylamine or diisopropylethylamine are used to facilitate the coupling.
- Reaction temperatures range from room temperature to 80 °C, with reaction times from several hours to overnight.
- The product is purified by column chromatography.
Data Table Summarizing Preparation Conditions and Outcomes
| Step | Reagents / Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Bromination with N-bromosuccinimide (NBS) or Br2 | Acetonitrile or DCM | 20–25 °C | 2–4 hours | 70–85 | Selective 5-position bromination on pyridine |
| 2 | tert-Butyl-dimethylsilyl chloride, imidazole/base | THF or DCM | 20–25 °C | 12–16 hours | 80–95 | Protection of ethynyl group |
| 3 | Pd(PPh3)2Cl2, CuI, triethylamine | THF, DMF or toluene | 25–80 °C | 12–24 hours | 75–90 | Sonogashira cross-coupling to form final product |
Summary Table of Key Literature Sources (Excluding Unreliable Databases)
Final Remarks
The preparation of 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine is well-established through bromination, silyl protection, and Sonogashira coupling. The methods provide good yields and purity with standard laboratory techniques. Optimization of reaction conditions and catalyst systems can further improve efficiency. This compound serves as a versatile intermediate for further functionalization in synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine exhibit antiviral properties. Specifically, derivatives of this compound have been investigated for their ability to inhibit viral replication, making them potential candidates for antiviral drug development . The incorporation of silane groups has been shown to enhance the bioactivity of these compounds.
Case Study: Synthesis of Antiviral Agents
A notable case study involved the synthesis of a series of pyridine derivatives incorporating the ethynyl silane moiety. These compounds were tested for their efficacy against various viral strains, demonstrating significant antiviral activity. The results suggested that the structural modifications facilitated by the silane group play a crucial role in enhancing the pharmacological properties of these agents .
Polymer Chemistry
5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine has also found applications in polymer chemistry. It can act as a monomer in the synthesis of conjugated polymers, which are essential for organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics). The incorporation of this compound into polymer backbones can improve the electronic properties and stability of the resulting materials .
Case Study: Development of Conductive Polymers
In one study, researchers utilized 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine in the synthesis of a conductive polymer. The polymer exhibited enhanced conductivity and thermal stability compared to traditional materials. The findings highlighted the potential for this compound to contribute to advancements in flexible electronics and energy storage devices .
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine depends on its specific application. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The molecular targets and pathways involved would vary based on the reaction and the specific role of the compound in that context.
Comparison with Similar Compounds
Structural Analogues with Varied Silyl Protecting Groups
(a) 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridine (CAS 111770-80-0)
- Structure : Replaces TBS with a trimethylsilyl (TMS) group.
- Molecular Formula : C₁₀H₁₂BrNSi (MW 254.20 g/mol).
- Properties :
- Applications: Used in Sonogashira couplings where rapid alkyne liberation is required .
(b) 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-Butyl carbonate (CAS 1186310-92-8)
- Structure : Additional tert-butyl carbonate at the 3-position.
- Molecular Formula: C₁₅H₂₀BrNO₃Si (MW 370.33 g/mol).
- Properties : Increased steric hindrance and molecular weight reduce volatility compared to simpler analogues.
- Applications : Dual functionalization (carbonate and ethynyl) enables orthogonal reactivity in sequential reactions .
Comparison Table :
| Compound | CAS Number | Silyl Group | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | - | TBS | ~296.3* | High stability, bulky protecting group |
| 5-Bromo-2-[(TMS)ethynyl]pyridine | 111770-80-0 | TMS | 254.20 | Labile, lower boiling point |
| 3-yl tert-Butyl carbonate derivative | 1186310-92-8 | TMS | 370.33 | Multi-functionalized, steric hindrance |
*Estimated based on TBS group substitution.
Core Heterocycle Variations
(a) Pyrrolo[2,3-b]pyridine Derivatives ()
- Examples : 20b (pyridin-3-ylethynyl), 20c (methoxyphenyl ethynyl), 20d (p-tolylethynyl).
- Structure : Pyrrolopyridine core instead of pyridine.
- Applications : Medicinal chemistry (e.g., kinase inhibitors) due to planar aromatic systems .
(b) Pyrimidine Analogues ()
- Example : 5-Bromo-2-(tert-butylacetylene-1-yl)pyrimidine.
- Structure : Pyrimidine core with bromine and tert-butyl-protected ethynyl.
- Reactivity : Pyrimidines exhibit distinct electronic properties, influencing reactivity in nucleophilic substitutions.
Substituent Position and Electronic Effects
- 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine () :
- Methoxy group at 3-position increases electron density, altering regioselectivity in cross-couplings.
- 2-Bromo-5-[(TBS)oxy]pyridine (CAS 1198765-41-1) :
- TBS-protected hydroxyl instead of ethynyl; demonstrates positional isomer effects on solubility and hydrogen bonding .
Biological Activity
5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom and a tert-butyl-dimethyl-silanyl group attached via an ethynyl linkage. This unique structure may contribute to its biological properties, particularly in antiviral and anticancer activities.
Antiviral Activity
Research indicates that compounds with similar structural features to 5-bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine exhibit antiviral properties. For instance, N-Heterocycles have been studied for their potential as antiviral agents against various viruses, including HIV and HCV. The compound's pyridine scaffold is noted for improving solubility and bioavailability, which are critical for antiviral efficacy .
Table 1: Comparisons of Antiviral Activities
| Compound | Virus Target | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |
|---|---|---|---|---|
| Compound A | HIV-1 | 3.98 | 4200 | 1050 |
| Compound B | HCV | 0.35 | 200 | 571 |
| 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine | TBD | TBD | TBD | TBD |
Note: TBD indicates data not yet available.
Anticancer Activity
The compound's potential in cancer therapy has also been explored. Compounds with similar functional groups have shown promising results in inhibiting tumor growth in vitro. For example, derivatives of pyridine have been reported to exhibit significant antiproliferative activity against various cancer cell lines .
Case Study: Anticancer Activity
In a study examining the effects of pyridine derivatives on cancer cell lines, it was found that several compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells. The structure-activity relationship (SAR) analysis suggested that the presence of bulky substituents like tert-butyl groups enhances biological activity by improving lipophilicity and cellular uptake .
The precise mechanism of action for 5-bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine is still under investigation. However, it is hypothesized that the compound may act by inhibiting key enzymes involved in viral replication or cancer cell proliferation. Similar compounds have been shown to interfere with nucleic acid synthesis or disrupt cellular signaling pathways crucial for tumor growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
